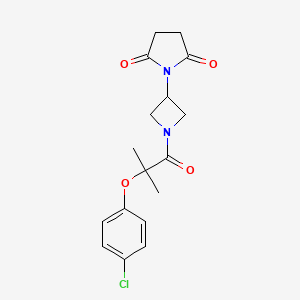
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN2O4, with a molecular weight of approximately 390.9 g/mol. The structure includes a pyrrolidine ring and an azetidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₄ |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 2034385-98-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrrolidine rings, followed by the introduction of the chlorophenoxy and methylpropanoyl groups. Detailed synthetic routes can be found in various chemical literature sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, similar compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at specific phases (S and G2/M) .
Case Study:
In a comparative study, derivatives with similar structural motifs demonstrated varying degrees of cytotoxicity. For example:
- Compound A (IC50 = 0.28 µg/mL against MCF-7)
- Compound B (IC50 = 9.6 µM against HL-60)
These results suggest that modifications on the core structure significantly influence biological activity .
The proposed mechanism for anticancer activity includes:
- Induction of Apoptosis: Increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2).
- Cell Cycle Arrest: Compounds induce cell cycle arrest at G2/M phase, preventing cancer cells from proliferating.
Additional Biological Activities
Aside from anticancer properties, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects: Potential inhibition of inflammatory pathways.
- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
-
Cytotoxicity Studies:
- In vitro assays showed significant cytotoxicity against various cancer cell lines.
- Selectivity towards cancerous cells over normal cells was noted.
- In Vivo Studies:
- Structure-Activity Relationship (SAR):
Eigenschaften
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(2,24-13-5-3-11(18)4-6-13)16(23)19-9-12(10-19)20-14(21)7-8-15(20)22/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKQCZYJQYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)CCC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














